SLC26A3-IN-1
Description
Identification of Solute Carrier Family 26 Member 3 (SLC26A3) as a Key Ion Transporter
Solute Carrier Family 26 Member 3, also known as Downregulated in Adenoma (DRA), is a vital transmembrane glycoprotein. genecards.org It functions as an anion exchanger, primarily swapping chloride ions (Cl⁻) for bicarbonate ions (HCO₃⁻) across the cell membrane. uniprot.orgpatsnap.com This protein belongs to the larger SLC26 family of anion transporters, which are known for their ability to transport a variety of anions including sulfate, oxalate (B1200264), and iodide. nih.govmedchemexpress.com
SLC26A3 is predominantly expressed on the apical membrane of columnar epithelial cells in the lower intestinal tract, particularly the colon. genecards.orgnih.gov Its expression is highest at the villus tip compared to the crypt base. nih.gov Along the length of the intestine, the highest concentrations are found in the duodenum and colon, with lower levels in the jejunum and ileum. nih.gov Beyond the gastrointestinal tract, SLC26A3 expression has also been detected in the pancreas and the male reproductive tract. nih.govoup.com In the pancreas, SLC26A3 is found in the distal portion of the pancreatic ducts, while another member of the family, SLC26A6, is more prominent in the proximal ducts. frontiersin.orgresearchgate.net
The primary function of SLC26A3 is to mediate the electroneutral absorption of sodium chloride (NaCl) in the intestine. nih.govjci.org This process is achieved through the coupled action of SLC26A3 (exchanging Cl⁻ for HCO₃⁻) and the sodium/hydrogen exchanger 3 (NHE3). nih.govphysiology.org This coupled exchange is a major driver of water absorption in the colon and small intestine. jci.org By secreting bicarbonate into the intestinal lumen, SLC26A3 also plays a role in maintaining the gut's pH balance, which is crucial for the health of the intestinal mucus layer and the resident microbiota. patsnap.comresearchgate.net
Mutations in the SLC26A3 gene that lead to a loss of function are the cause of a rare genetic disorder known as congenital chloride diarrhea (CLD). uniprot.orgnih.gov This condition is characterized by chronic, watery diarrhea with high chloride content, leading to dehydration and electrolyte imbalances. uniprot.orgpatsnap.com Mice lacking the Slc26a3 gene exhibit a similar phenotype to human CLD patients. physiology.orgphysiology.org Furthermore, reduced expression or function of SLC26A3 has been implicated in various other gastrointestinal conditions, including infectious diarrhea caused by pathogens like E. coli and Salmonella, as well as inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis. patsnap.comnih.gov There is also evidence suggesting a link between SLC26A3 dysfunction and an increased risk of developing IBD. tandfonline.comannlabmed.org
Functional Role of SLC26A3 in Intestinal Ion Exchange and Fluid Homeostasis
Rationale for SLC26A3 Inhibition in Research
The significant role of SLC26A3 in intestinal fluid absorption provides a strong rationale for developing inhibitors of its function for research and potential therapeutic applications. By blocking SLC26A3-mediated chloride absorption, it is possible to reduce water retention in the gut. patsnap.com This mechanism is of particular interest for conditions characterized by constipation. jci.orgnih.gov For instance, in preclinical studies, an SLC26A3 inhibitor was shown to block fluid absorption in the colon of mice and alleviate signs of constipation. jci.orgnih.gov
Furthermore, since SLC26A3 also transports oxalate, inhibiting its function could be a strategy for managing hyperoxaluria, a condition characterized by excessive oxalate in the urine and a major risk factor for kidney stones. biologists.comresearchgate.netnih.gov Studies in mice have shown that the absence of SLC26A3 leads to a significant reduction in urinary oxalate excretion. escholarship.orgresearchgate.net Therefore, SLC26A3 inhibitors are being investigated as potential therapeutic agents for preventing the formation of calcium oxalate kidney stones. researchgate.netresearchgate.net
Overview of SLC26A3-IN-1 as a Chemical Compound
This compound is a small molecule inhibitor of the anion exchanger protein SLC26A3. medchemexpress.commedchemexpress.cn It has been identified as a potent inhibitor with a reported IC₅₀ (half-maximal inhibitory concentration) of 340 nM. medchemexpress.commedchemexpress.cn Chemically, its formula is C₂₃H₁₈O₄ and it has a molecular weight of 358.39 g/mol . ambeed.com Research has shown that at a concentration of 10 μM, this compound can achieve an 87% inhibition rate of SLC26A3 activity. medchemexpress.commedchemexpress.cn The development of such specific inhibitors is crucial for studying the transporter's function in detail and for exploring its potential as a therapeutic target.
Table 1: Key Characteristics of SLC26A3
| Feature | Description |
|---|---|
| Full Name | Solute Carrier Family 26 Member 3 |
| Aliases | Downregulated in Adenoma (DRA), Chloride Anion Exchanger |
| Function | Chloride/bicarbonate exchange, facilitating electroneutral NaCl absorption |
| Primary Location | Apical membrane of intestinal epithelial cells, mainly in the colon |
| Associated Pathology | Congenital Chloride Diarrhea (CLD), Inflammatory Bowel Disease (IBD) |
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₈O₄ |
| Molecular Weight | 358.39 g/mol |
| IC₅₀ | 340 nM |
| Inhibition Rate | 87% at 10 μM |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(2-methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-15-7-5-6-10-17(15)14-26-18-11-12-20-19(13-18)21(23(24)25)22(27-20)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWXFTRVVNQMNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)OC(=C3C(=O)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359726 | |
| Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4616-22-2 | |
| Record name | 5-[(2-Methylphenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40359726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Pharmacological Mechanisms of Action of Slc26a3 in 1
Elucidation of SLC26A3-IN-1 Inhibitory Action on SLC26A3
This compound is a known inhibitor of the anion exchanger protein SLC26A3, also referred to as Downregulated in Adenoma (DRA). medchemexpress.commedchemexpress.comgenecards.org This protein is a member of the solute carrier (SLC) 26 family and is crucial for mediating the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of intestinal epithelial cells. patsnap.comuniprot.orgjci.org This function is vital for electroneutral NaCl absorption and fluid balance in the intestines. jci.org this compound demonstrates potent inhibition of SLC26A3 with a reported half-maximal inhibitory concentration (IC₅₀) of 340 nM. medchemexpress.commedchemexpress.commedchemexpress.cn At a concentration of 10 μM, it can achieve an 87% inhibition rate of SLC26A3 activity. medchemexpress.commedchemexpress.cn
Inhibition of Chloride/Bicarbonate Exchange Activity
The primary mechanism of SLC26A3 is the exchange of chloride for bicarbonate ions. patsnap.comuniprot.org This process is fundamental to intestinal chloride absorption and bicarbonate secretion. patsnap.com The inhibition of SLC26A3 by compounds like this compound directly blocks this ion exchange, leading to reduced chloride absorption and consequently, decreased water retention in the gut. patsnap.com The stoichiometry of this exchange mediated by SLC26A3 is generally considered to be 2 Cl⁻ for 1 HCO₃⁻. uniprot.orgfrontiersin.org
Modulation of Other Anion Exchange Functions (e.g., Oxalate)
Beyond chloride and bicarbonate, the SLC26 family of transporters, including SLC26A3, exhibits broad anion specificity, also transporting other anions like oxalate (B1200264). medchemexpress.commedchemexpress.comnih.gov SLC26A3 plays a significant role in intestinal oxalate absorption. nih.govjci.orggoogle.com Studies have shown that inhibitors of SLC26A3 can effectively block this transporter's-mediated oxalate transport. nih.govjci.org For instance, a related inhibitor, DRAinh-A270, has been demonstrated to inhibit SLC26A3-mediated oxalate/chloride exchange in transfected cells and reduce oxalate absorption in the colon. nih.govresearchgate.net This suggests that this compound likely modulates oxalate transport in a similar inhibitory fashion, a key consideration for conditions like hyperoxaluria. nih.govjci.org
Interactive Data Table: Inhibition of SLC26A3-mediated Transport
| Inhibitor | Target | IC₅₀ | Anions Transported | Reference |
|---|---|---|---|---|
| This compound | SLC26A3 (DRA) | 340 nM | Chloride, Bicarbonate, Oxalate | medchemexpress.commedchemexpress.commedchemexpress.cn |
| DRAinh-A250 | SLC26A3 (DRA) | ~0.2 µM | Chloride, Bicarbonate, Iodide, Thiocyanate | jci.org |
Selectivity and Specificity Profiling of this compound
The therapeutic potential of an inhibitor is greatly influenced by its selectivity for the intended target over other related proteins.
Assessment against Homologous SLC26 Family Members (e.g., SLC26A4, SLC26A6)
The SLC26 family consists of several homologous anion transporters. jci.org SLC26A4 (Pendrin) and SLC26A6 (PAT-1) are two of the closest homologs to SLC26A3. jci.org SLC26A4 is primarily found in the inner ear, thyroid, and kidney, while SLC26A6 is a key anion exchanger in the small intestine. jci.orgnih.gov Research on related SLC26A3 inhibitors, such as DRAinh-A250, has shown high selectivity for SLC26A3, with no significant inhibition of SLC26A4 or SLC26A6. jci.org Another selective inhibitor, PAT1inh-B01, was developed to target SLC26A6 without affecting SLC26A3, highlighting the feasibility of developing specific inhibitors for these closely related transporters. nih.govfrontiersin.org While direct data for this compound's selectivity is not extensively detailed in the provided results, the development of other selective inhibitors within this class suggests a similar profile is likely.
Evaluation against Other Intestinal Ion Channels and Transporters
The intestinal epithelium contains a variety of ion channels and transporters that are crucial for its function. Off-target effects on these proteins could lead to unintended physiological consequences. For example, the Na+/H+ exchanger 3 (NHE3) is another key player in intestinal sodium absorption. jci.org Studies on the SLC26A3 inhibitor DRAinh-A250 demonstrated that it did not affect the activity of other major intestinal ion channels. jci.org Similarly, a screen of another inhibitor, DRAinh-A270, against a panel of 44 targets showed a low "target hit rate," indicating good selectivity. nih.gov This suggests that inhibitors like this compound can be designed to specifically target SLC26A3 with minimal off-target effects on other critical intestinal transporters like CFTR, ENaC, and NHE3. jci.orgnih.gov
Interactive Data Table: Selectivity Profile of Related SLC26A3 Inhibitors
| Inhibitor | Target | Selectivity over SLC26A4 | Selectivity over SLC26A6 | Other Off-Targets | Reference |
|---|---|---|---|---|---|
| DRAinh-A250 | SLC26A3 | High | High | Did not alter activity of other related proteins or intestinal ion channels. | jci.org |
| DRAinh-A270 | SLC26A3 | Not specified | Not specified | Low (<5%) target hit rate in a panel of 44 targets. | nih.gov |
Characterization of this compound Binding Sites and Kinetics
The binding characteristics of an inhibitor determine its mechanism of action and duration of effect. Research into different classes of SLC26A3 inhibitors has revealed distinct binding sites. One class of inhibitors, the 4,8-dimethylcoumarins, was found to act from the cytoplasmic side of SLC26A3. escholarship.orgescholarship.org In contrast, other novel classes of inhibitors, including thiazolo-pyrimidin-5-ones and 3-carboxy-2-phenylbenzofurans, have been identified to have an extracellular site of action. escholarship.orgescholarship.org This is a significant finding as inhibitors acting on the extracellular side can be designed to be non-absorbable, confining their action to the intestinal lumen and minimizing systemic exposure. escholarship.org While the specific binding site and kinetics for this compound are not explicitly detailed in the search results, the existence of both intracellular and extracellular binding sites for different SLC26A3 inhibitors highlights the diverse pharmacological approaches available for targeting this transporter. escholarship.orgescholarship.org
Determination of Intracellular versus Extracellular Sites of Action
The site of action for this compound, a member of the 3-carboxy-2-phenylbenzofuran class of inhibitors, has been identified as extracellular. nih.govresearchgate.netnih.gov This determination is crucial as it suggests the potential for developing non-absorbable, luminally acting drugs with minimal systemic exposure. nih.govnih.govescholarship.org The primary method used to distinguish between an intracellular and extracellular site of action involved kinetic studies of inhibitor washout. nih.gov
In these experiments, cells expressing the target protein, SLC26A3 (also known as Down-regulated in Adenoma or DRA), were pre-incubated with an inhibitor to allow binding to reach equilibrium. nih.govescholarship.org The inhibitor was then rapidly washed away from the extracellular solution. The rate at which the inhibitory effect is reversed provides clues to the binding site. Inhibitors acting on an extracellular site are expected to show a rapid reversal of inhibition, as they can quickly diffuse away from the target. nih.gov Conversely, inhibitors that act on an intracellular (cytoplasmic) site must first pass back across the cell membrane to be removed, resulting in a much slower reversal of inhibition. nih.govescholarship.org
Studies on the 3-carboxy-2-phenylbenzofuran class, to which this compound (also referred to as compound 4a in seminal research) belongs, demonstrated this rapid reversal. nih.gov Following a 10-minute incubation, the inhibition of SLC26A3 by compound 4a was 87%. Immediately after washout, the inhibition dropped significantly to 25%. nih.gov This contrasts sharply with known intracellularly acting SLC26A3 inhibitors, such as DRAinh-A270 from the 4,8-dimethylcoumarin (B1253793) class, which showed almost no reduction in its inhibitory effect immediately after washout (100% inhibition before, 98% after). nih.gov This slow washout for DRAinh-A270 is consistent with its action on the cytoplasmic surface of the SLC26A3 protein. nih.govresearchgate.netescholarship.org
Kinetic Studies of Compound-Target Interaction
Kinetic studies have been fundamental in characterizing the interaction between this compound and its target. The potency of this compound (compound 4a) was established through concentration-inhibition measurements, yielding an IC₅₀ value of approximately 340 nM. medchemexpress.com The IC₅₀ represents the concentration of an inhibitor required to reduce the activity of its target by 50%.
Further kinetic experiments investigated the onset of action. These studies revealed that inhibitors acting extracellularly, like those in the thiazolo-pyrimidin-5-one (e.g., compound 3a) and 3-carboxy-2-phenylbenzofuran (e.g., this compound/compound 4a) classes, exhibit a rapid onset of inhibition. nih.gov For instance, within 14 seconds of application, the earliest feasible measurement, compound 3a achieved 66% of its maximal inhibition, while compound 4a reached 38%. nih.gov In contrast, the intracellular inhibitor DRAinh-A270 showed only 8% of its maximal inhibition at the same early time point, requiring a full 10 minutes to reach 86% inhibition. nih.gov This rapid onset for this compound further supports its direct interaction with an external binding site on the SLC26A3 transporter. nih.gov
The following table summarizes the key kinetic findings for extracellularly acting inhibitors compared to an intracellularly acting one.
| Compound | Class | Site of Action | IC₅₀ | Onset of Action (at 14s) | Inhibition Reversal (Post-Washout) |
| This compound (4a) | 3-carboxy-2-phenylbenzofuran | Extracellular | ~340 nM medchemexpress.com | 38% of max inhibition nih.gov | Rapid (87% to 25% inhibition) nih.gov |
| Compound 3a | Thiazolo-pyrimidin-5-one | Extracellular | ~360 nM medchemexpress.com | 66% of max inhibition nih.gov | Rapid (92% to 32% inhibition) nih.gov |
| DRAinh-A270 | 4,8-dimethylcoumarin | Intracellular | ~35 nM researchgate.net | 8% of max inhibition nih.gov | Slow (100% to 98% inhibition) nih.gov |
Computational Docking and Structural Insights
In the absence of a high-resolution crystal structure for human SLC26A3, researchers have employed computational homology modeling and molecular docking to gain structural insights into how inhibitors like this compound bind to the transporter. nih.gov
A homology model of human SLC26A3 was constructed using the cryo-electron microscopy (cryo-EM) structure of a related mouse protein, SLC26A9, as a template. nih.gov This model provides a three-dimensional representation of the SLC26A3 protein, revealing substantial extracellular domains that are accessible to inhibitors. nih.gov
Molecular docking simulations were then performed to predict the binding pose of this compound (compound 4a) within a putative binding site on the extracellular surface of the SLC26A3 model. nih.gov The results of these simulations suggest a specific binding pocket for the 3-carboxy-2-phenylbenzofuran class of inhibitors. nih.gov
Key predicted interactions from the docking model for compound 4a include:
Hydrophobic Interactions: The core heterocyclic structure of the inhibitor is predicted to engage in hydrophobic interactions with several non-polar amino acid residues, including Leucine-169 (Leu169), Leucine-168 (Leu168), Proline-101 (Pro101), Aspartate-99 (Asp99), and Phenylalanine-228 (Phe228). nih.gov
Hydrogen Bonding: A potentially critical interaction is a predicted hydrogen bond between the carboxylate group at the C2 position of the inhibitor's scaffold and the amino acid residue Lysine-137 (Lys137). nih.gov
The model also identified other residues such as Threonine-223 (Thr223), Valine-224 (Val224), and Serine-236 (Ser236) on the periphery of the binding site, suggesting that these areas may tolerate different chemical groups, which could guide future drug design and optimization. nih.gov For comparison, the intracellular inhibitor DRAinh-A270 was docked to a separate, distinct binding site located on the cytoplasmic face of the SLC26A3 homology model. nih.gov These computational findings provide a structural hypothesis for the extracellular action of this compound and a valuable framework for the development of next-generation inhibitors. nih.gov
In Vitro Research Methodologies and Findings for Slc26a3 in 1
Development and Application of Cell-Based Assay Systems
The foundation for testing SLC26A3 inhibitors like SLC26A3-IN-1 lies in the development of robust cell-based assay systems. These systems are designed to express the target protein, SLC26A3, in a controlled environment, allowing for precise measurement of its function and inhibition. Researchers utilize both genetically engineered cell lines and models that mimic the native intestinal environment.
Genetically Engineered Cell Lines for SLC26A3 Expression (e.g., FRT cells, HEK cells, CHO cells)
To isolate the activity of SLC26A3, scientists employ various non-intestinal cell lines that are genetically modified to express the transporter. These cells are chosen for their specific properties that make them ideal for high-throughput screening and detailed functional analysis.
Fischer Rat Thyroid (FRT) Cells: FRT cells are a preferred model for high-throughput screening of SLC26A3 inhibitors. nih.govgoogle.com Their utility stems from a low intrinsic permeability to anions, strong adherence to culture plates, and rapid growth. nih.gov For screening purposes, FRT cells are stably transfected to co-express the murine or human SLC26A3 protein and a halide-sensitive yellow fluorescent protein (YFP), creating a specific and measurable system. nih.govescholarship.orgnih.govescholarship.org The initial screening of 50,000 small molecules that led to the discovery of the chemical class to which this compound belongs was performed using this FRT cell system. nih.govescholarship.org
Human Embryonic Kidney (HEK) Cells: HEK cells, particularly the HEK293 line, are another common platform for expressing SLC26A3. nih.govnih.gov These cells are easily transfected, and lentiviral vectors can be used to introduce and express the SLC26A3 gene. nih.gov HEK cells expressing both SLC26A3 and a halide sensor have been used to confirm the inhibitory activity of compounds identified in primary screens. nih.gov
Chinese Hamster Ovary (CHO) Cells: CHO cells offer a versatile system for studying SLC26A3 function, including the use of inducible expression systems that allow for controlled production of the transporter protein. biologists.com Studies using CHO cells have been instrumental in investigating the regulation of SLC26A3 activity by factors such as intracellular pH. physiology.orgnih.gov
| Cell Line | Primary Use in SLC26A3 Research | Key Advantages | Reference |
|---|---|---|---|
| FRT (Fischer Rat Thyroid) | High-Throughput Screening (HTS) for inhibitors | Low endogenous anion transport, rapid growth, good adherence | nih.govgoogle.com |
| HEK (Human Embryonic Kidney) | Validation of inhibitor activity, expression studies | High transfection efficiency | nih.govnih.gov |
| CHO (Chinese Hamster Ovary) | Functional studies (e.g., pH regulation), inducible expression | Versatile for detailed mechanistic studies | biologists.comphysiology.org |
Intestinal Epithelial Cell Models (e.g., Caco-2 cells, CMT-93 cells)
To study SLC26A3 in a more physiologically relevant context, researchers use cell lines derived from intestinal epithelium. These models can differentiate to form polarized monolayers that mimic the intestinal barrier.
Caco-2 Cells: Derived from human colorectal adenocarcinoma, Caco-2 cells are widely used because they spontaneously differentiate into a polarized monolayer of enterocytes, expressing brush border enzymes and transporters like SLC26A3. nih.govphysiology.org They serve as a crucial in vitro model to examine the transcriptional regulation of SLC26A3 and the impact of its inhibition on intestinal barrier integrity. nih.govphysiology.orgmarshall.edu Advanced techniques like CRISPR/Cas9 gene editing have been used in Caco-2 cells to create specific SLC26A3 mutations to study their functional consequences. nih.govresearchgate.net
CMT-93 Cells: This cell line, derived from a murine rectal carcinoma, provides a valuable model of the mouse colonic epithelium. nih.gov Similar to Caco-2 cells, CMT-93 cells have been genetically modified using CRISPR/Cas9 to investigate how specific mutations in the Slc26a3 gene affect intestinal epithelial barrier function, laying the groundwork for in vivo studies. nih.govresearchgate.net
Functional Assays of Anion Exchange in Cellular Models
The inhibitory effect of this compound is quantified using functional assays that directly measure the movement of anions across the cell membrane. These assays range from high-throughput fluorescence-based methods to more traditional but highly quantitative techniques.
Halide Sensor-Based Assays
The most common method for primary screening and characterization of SLC26A3 inhibitors is the halide sensor-based assay. nih.govescholarship.org
Principle: This assay utilizes genetically engineered cells, typically FRT cells, that co-express SLC26A3 and a halide-sensitive Yellow Fluorescent Protein (YFP). escholarship.orgphysiology.org The fundamental mechanism involves measuring Cl⁻/I⁻ exchange. nih.gov The addition of extracellular iodide (I⁻) leads to its transport into the cell via SLC26A3. The influx of iodide quenches the intracellular YFP fluorescence, and the rate of this quenching provides a quantitative measure of SLC26A3 transport activity. nih.govgoogle.com An inhibitor will slow the rate of iodide influx, resulting in a reduced rate of fluorescence quenching. nih.gov
Findings: High-throughput screening using this YFP-based assay identified several novel classes of SLC26A3 inhibitors. escholarship.org this compound, a member of the 1,3-dioxoisoindoline-amides class, was characterized as a potent inhibitor with a reported IC₅₀ value of 340 nM. escholarship.orgmedchemexpress.com Further testing showed that a 10 μM concentration of this compound resulted in an 87% inhibition of SLC26A3 activity. medchemexpress.com
| Compound | Chemical Class | Assay Method | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| This compound (Compound 4a) | 1,3-dioxoisoindoline-amide | YFP-based halide sensor assay (Cl⁻/I⁻ exchange) | 340 | escholarship.orgmedchemexpress.com |
Radiotracer Flux Studies
Radiotracer flux assays are a classic and highly accurate method for directly measuring ion transport. tandfonline.com
Principle: This technique involves using radioactive isotopes of transported ions, such as ³⁶Cl⁻ or ¹²⁵I⁻, as tracers. tandfonline.comnih.gov Cells or epithelial tissues are exposed to the radiotracer on one side, and its appearance on the opposite side is measured over time using a scintillation or gamma counter. researchgate.net This provides a direct quantification of unidirectional and net ion flux. nih.gov
Application: While not the primary discovery method for this compound, radiotracer studies are crucial for validating the transport mechanisms. Research has confirmed that ¹²⁵I⁻ is a valid surrogate for ³⁶Cl⁻ in measuring transepithelial transport mediated by SLC26A3. nih.gov This validation supports the use of iodide in the more scalable fluorescence-based assays and confirms that iodide is a transported substrate of SLC26A3. nih.gov
pH-Sensitive Fluorescent Probe Applications
To investigate the physiologically most important function of SLC26A3—the exchange of chloride for bicarbonate (Cl⁻/HCO₃⁻)—researchers use assays that monitor intracellular pH (pHi). researchgate.netjci.org
Principle: These assays employ pH-sensitive fluorescent dyes like BCECF. researchgate.net Cells are loaded with the dye, and changes in pHi are monitored fluorometrically. The activity of SLC26A3 is measured by the rate of pHi change in response to alterations in extracellular Cl⁻ and HCO₃⁻ concentrations. For instance, in the absence of extracellular Cl⁻, SLC26A3 can mediate HCO₃⁻ influx, leading to a measurable increase in pHi (alkalinization), the rate of which reflects transporter activity. researchgate.net Another tool is the genetically encoded ClopHensor, which allows for simultaneous measurement of both pHi and intracellular chloride. biologists.comnih.gov
Findings: For various SLC26A3 inhibitors, BCECF-based assays have been used to confirm inhibition of the Cl⁻/HCO₃⁻ exchange activity and to determine IC₅₀ values for this specific transport mode. researchgate.net Furthermore, studies using pH-sensitive probes on Caco-2 cell monolayers have demonstrated that SLC26A3 activity is critical for maintaining the pH at the apical cell surface, highlighting its role in the gut microenvironment. physiology.org
Preclinical Research Models and the Impact of Slc26a3 in 1
Studies in Animal Models of Constipation
Research has demonstrated that inhibiting SLC26A3 can effectively alleviate constipation by blocking colonic fluid absorption, thereby increasing stool hydration. nih.govjci.orgphysiology.org This approach is based on the understanding that genetic loss of SLC26A3 function in both humans and mice leads to chloride-losing diarrhea, highlighting the transporter's critical role in dehydrating stool. jci.orgnih.govnih.gov
A common and effective method for inducing constipation in mice for preclinical studies involves the administration of loperamide (B1203769). nih.govescholarship.org Loperamide treatment significantly reduces stool weight, the number of fecal pellets, and stool water content over a collection period. nih.govresearchgate.net In this model, the oral administration of SLC26A3 inhibitors has been shown to counteract the effects of loperamide. nih.govnih.gov For instance, studies using inhibitors like DRAinh-A250 and another potent analog, 4az, demonstrated a significant improvement in constipation signs. nih.govjci.org This efficacy was also observed in mouse models of cystic fibrosis, where constipation can be a significant complication due to defective CFTR channel function. nih.govjci.org The effectiveness of SLC26A3 inhibition in these models supports its potential as a therapeutic strategy for various forms of constipation. jci.orgnih.gov
The efficacy of SLC26A3-IN-1 in constipation models is quantified by measuring changes in key stool parameters. Following loperamide treatment, mice exhibit a marked decrease in the number of stool pellets, total stool weight, and stool water content. jci.org Administration of SLC26A3 inhibitors leads to a significant increase in these parameters, in some cases fully normalizing stool water content. physiology.orgnih.gov For example, one study showed that an SLC26A3 inhibitor, when given to loperamide-treated mice, improved the 3-hour stool weight, pellet number, and water content. nih.gov The co-administration of an SLC26A3 inhibitor with an NHE3 inhibitor, which blocks a different intestinal sodium absorption pathway, produced an additive effect, completely reversing the signs of loperamide-induced constipation. nih.govjci.org
Table 1: Effect of SLC26A3 Inhibitor on Stool Parameters in Loperamide-Treated Mice
This table presents illustrative data based on findings reported in preclinical studies. nih.govjci.org
| Parameter | Loperamide (Vehicle Control) | Loperamide + SLC26A3 Inhibitor |
|---|---|---|
| Stool Pellet Count (3 hr) | Reduced | Increased |
| Total Stool Weight (3 hr) | Reduced | Increased |
| Stool Water Content (%) | Reduced | Increased / Normalized |
To directly assess the impact of this compound on intestinal function, researchers have utilized in vivo closed-loop models in mice. nih.govfrontiersin.org In this experimental setup, a segment of the intestine is isolated, filled with a saline solution containing the test compound, and fluid absorption is measured over time. frontiersin.org Studies using this model revealed that the SLC26A3 inhibitor DRAinh-A250 effectively blocked fluid absorption in the colon. nih.govnih.govjci.org Conversely, the inhibitor had minimal to no effect on fluid absorption in the jejunum or ileum. jci.orgfrontiersin.org This provides pharmacological evidence for the region-specific roles of different transporters, indicating that SLC26A3 is the predominant anion exchanger responsible for fluid absorption in the colon, while other transporters like SLC26A6 play a more significant role in the small intestine. nih.govfrontiersin.org
Table 2: Regional Inhibition of Intestinal Fluid Absorption by this compound in Closed-Loop Mouse Models
This table summarizes findings on the region-specific activity of SLC26A3 inhibitors. jci.orgfrontiersin.org
| Intestinal Segment | Effect of SLC26A3 Inhibitor on Fluid Absorption |
|---|---|
| Jejunum | No significant inhibition |
| Ileum | No significant inhibition |
| Colon | Strong inhibition |
Assessment of Stool Parameters (e.g., water content, pellet number)
Research in Animal Models of Hyperoxaluria and Nephrolithiasis
SLC26A3 is a key transporter for oxalate (B1200264) in the gut. escholarship.orggoogle.com Its inhibition presents a novel therapeutic strategy for hyperoxaluria (elevated urinary oxalate) and the prevention of calcium oxalate kidney stones (nephrolithiasis), which are often a consequence of hyperoxaluria. nih.govnih.govjci.org The therapeutic approach is to block intestinal oxalate absorption, thereby promoting its excretion in stool rather than urine. google.comnih.gov This is supported by evidence from SLC26A3 knockout mice, which exhibit a 70% reduction in urinary oxalate excretion. google.comnih.govjci.org
Studies using the SLC26A3 inhibitor DRAinh-A270 have confirmed the transporter's major role in intestinal oxalate absorption. nih.gov In closed-loop models of the mouse colon, luminal administration of DRAinh-A270 inhibited oxalate absorption by approximately 70%. nih.govjci.orgnih.gov This pharmacological inhibition effectively mimics the phenotype observed in SLC26A3 knockout mice, providing strong evidence that targeting this transporter can significantly reduce the amount of dietary oxalate that enters the bloodstream from the colon. nih.govphysiology.org By blocking this primary pathway for oxalate uptake in the gut, SLC26A3 inhibitors can redirect oxalate for fecal elimination. nih.govresearchgate.net
A critical outcome measure in animal models of hyperoxaluria is the level of oxalate excreted in the urine. nih.gov In a mouse model of acute hyperoxaluria induced by an oral sodium oxalate load, treatment with DRAinh-A270 largely prevented the resulting ~2.5-fold increase in the urine oxalate-to-creatinine ratio. nih.govjci.orgnih.govresearchgate.net Furthermore, in a more chronic model of oxalate nephropathy induced by a high-oxalate diet, mice treated with a vehicle control developed significant hyperoxaluria, elevated serum creatinine, and renal calcium oxalate crystal deposition. nih.govjci.orgnih.gov Treatment with the SLC26A3 inhibitor DRAinh-A270 substantially prevented these outcomes, demonstrating its ability to reduce urinary oxalate excretion and protect against kidney injury. physiology.orgnih.govjci.orgnih.gov
Table 3: Effect of SLC26A3 Inhibitor on Oxalate Excretion in Mouse Models
This table illustrates findings from studies on hyperoxaluria. nih.govjci.orgnih.gov
| Experimental Model | Outcome Measure | Vehicle Control Group | SLC26A3 Inhibitor Group |
|---|---|---|---|
| Acute Oxalate Load | Urine Oxalate/Creatinine Ratio | ~2.5-fold increase | Increase largely prevented |
| Diet-Induced Oxalate Nephropathy | Urinary Oxalate Excretion | Marked Hyperoxaluria | Hyperoxaluria prevented |
| Diet-Induced Oxalate Nephropathy | Renal Crystal Deposition | Present | Largely prevented |
Table 4: Compound Names Mentioned in Article
| Compound Name | Description |
|---|---|
| This compound | A representative term for small molecule inhibitors of the SLC26A3 transporter. |
| DRAinh-A250 | A specific small molecule inhibitor of SLC26A3 (a 4,8-dimethylcoumarin (B1253793) derivative) used in constipation studies. nih.govjci.org |
| DRAinh-A270 | A specific small molecule inhibitor of SLC26A3 used in hyperoxaluria and nephrolithiasis studies. nih.govjci.orgnih.gov |
| 4az | A potent 4,8-dimethylcoumarin analog and SLC26A3 inhibitor studied in constipation models. nih.gov |
| 4be | A 4,8-dimethylcoumarin analog and SLC26A3 inhibitor studied in constipation models. nih.gov |
| Loperamide | An opioid-receptor agonist used to induce constipation in preclinical animal models. escholarship.org |
| Tenapanor | An inhibitor of the NHE3 (SLC9A3) sodium-hydrogen exchanger, used for comparison and in combination studies. nih.govjci.org |
| Sodium Oxalate | A chemical used to induce acute hyperoxaluria in animal models. nih.gov |
Impact on Intestinal Oxalate Absorption
Investigations in Animal Models Relevant to Cystic Fibrosis
Cystic fibrosis (CF) is a genetic disorder that, in addition to its well-known effects on the respiratory system, also causes significant gastrointestinal complications, including constipation. Research into the role of the solute carrier family 26 member 3 (SLC26A3) anion exchanger in intestinal fluid balance has opened new avenues for potential therapeutic interventions in CF-related intestinal dysfunction.
Studies utilizing mouse models of cystic fibrosis have provided crucial insights into the potential of SLC26A3 inhibitors for treating constipation. The inhibitor DRAinh-A250, a potent and selective inhibitor of SLC26A3, has demonstrated efficacy in a loperamide-induced constipation model in CF mice. jci.orgnih.gov Loperamide is a medication that slows intestinal motility, thereby inducing constipation.
Table 1: Efficacy of SLC26A3 Inhibition in a Loperamide-Induced Constipation CF Mouse Model
| Parameter | Loperamide-Treated CF Mice | Loperamide-Treated CF Mice + DRAinh-A250 |
|---|---|---|
| Stool Water Content | Decreased | Increased (partially normalized) jci.orgnih.gov |
| Stool Pellet Number | Decreased | Increased jci.org |
| Total Stool Weight | Decreased | Increased jci.org |
The findings from mouse models highlight SLC26A3 as a promising alternative therapeutic target for managing intestinal complications in individuals with cystic fibrosis. jci.orgpatsnap.com Since the primary defect in CF lies in the CFTR protein, which is responsible for chloride secretion, therapies aimed at restoring CFTR function have been a major focus. However, these therapies may not fully address all gastrointestinal symptoms.
Inhibiting SLC26A3 offers a CFTR-independent mechanism to increase intestinal fluid. jci.org By blocking the absorption of chloride and, consequently, water from the colon, SLC26A3 inhibitors can increase stool hydration and facilitate easier passage, thereby addressing constipation. jci.orgnih.govpatsnap.com This approach is particularly valuable because it is expected to be effective regardless of the specific CFTR mutation a person carries. researchgate.net Therefore, targeting SLC26A3 represents a novel strategy to alleviate the burden of intestinal dysfunction in the CF population. patsnap.com
Efficacy in Cystic Fibrosis Mouse Models of Constipation
Contributions to Understanding Congenital Chloride Diarrhea (CCD) Pathophysiology
Congenital chloride diarrhea (CCD) is a rare autosomal recessive disorder caused by mutations in the SLC26A3 gene. researchgate.netnih.govkoreamed.org This condition is characterized by chronic, watery diarrhea with high chloride content, leading to dehydration and electrolyte imbalances. nih.govfrontiersin.orgfrontiersin.org Research involving animal models and the study of human genetic variants has been instrumental in elucidating the pathophysiology of CCD.
The development of Slc26a3 knockout (KO) mouse models has been a significant step forward in understanding CCD. These mice replicate the key features of the human disease, including chronic diarrhea, high fecal chloride content, and metabolic alkalosis. jci.orgnih.gov Studies on these KO mice have confirmed that SLC26A3 is the primary apical chloride/bicarbonate exchanger in the colon and is essential for chloride absorption. nih.gov
The Slc26a3-deficient mice exhibit distended large intestinal loops and an expanded proliferative zone in the colonic crypts. nih.gov Furthermore, these models have revealed compensatory upregulation of other ion transporters in the colon, such as the epithelial sodium channel (ENaC) and H,K-ATPase, likely in response to the volume depletion and increased plasma aldosterone (B195564) levels. nih.govphysiology.org These findings have provided a detailed picture of the physiological consequences of SLC26A3 loss-of-function and the adaptive responses that occur in the intestine. nih.gov Additionally, these models have been used to study the increased susceptibility to intestinal inflammation observed in CCD patients. researchgate.nettandfonline.comfrontiersin.org
Table 2: Phenotypic Characteristics of Slc26a3 Knockout Mice
| Feature | Observation in Slc26a3 KO Mice |
|---|---|
| Intestinal Function | High chloride content diarrhea, volume depletion nih.gov |
| Growth | Growth retardation nih.gov |
| Colon Morphology | Distended large intestinal loops, expanded colonic crypt proliferative zone nih.gov |
| Ion Transporter Expression | Upregulation of NHE3, H,K-ATPase, and ENaC in the colon nih.govphysiology.org |
| Plasma Aldosterone | Increased nih.govphysiology.org |
| Susceptibility to Inflammation | Increased researchgate.nettandfonline.comfrontiersin.org |
The study of human SLC26A3 gene variants is fundamental to diagnosing and understanding the genetic basis of CCD. researchgate.netnih.govannlabmed.org A wide array of mutations in the SLC26A3 gene have been identified in patients with CCD, leading to a loss of function of the encoded protein. researchgate.netnih.gov These mutations include missense, nonsense, splice-site mutations, and deletions. researchgate.net
Genetic testing confirms the diagnosis of CCD in individuals presenting with characteristic symptoms. koreamed.orgfrontiersin.org While a direct genotype-phenotype correlation has not been firmly established, with clinical severity varying among patients, the identification of these variants has been crucial for genetic counseling and understanding the molecular mechanisms underlying the disease. nih.govfrontiersin.org The functional consequence of these mutations, a defective Cl-/HCO3- exchange, leads to the hallmark secretory diarrhea of CCD. researchgate.netfrontiersin.org The interaction between SLC26A3 and CFTR has also been a subject of investigation, suggesting potential complexities in the pathophysiology of CCD. researchgate.net
Structure Activity Relationship Sar and Derivative Research for Slc26a3 in 1
Identification of Core Pharmacophores and Active Scaffolds
High-throughput screening of extensive small molecule libraries has been instrumental in identifying initial hit compounds, which were subsequently grouped into distinct chemical classes based on their core structures. google.comjci.org These efforts have unveiled several promising pharmacophores that serve as the foundation for further inhibitor development.
Exploration of 4,8-Dimethylcoumarins and Acetamide-Thioimidazoles
Initial screening efforts identified 4,8-dimethylcoumarins and acetamide-thioimidazoles as two of the most potent classes of SLC26A3 inhibitors. jci.orgnih.govescholarship.orgnih.gov Structure-activity relationship studies on these scaffolds have provided valuable insights into the structural requirements for inhibitory activity. jci.orgnih.govescholarship.orgnih.gov
For the 4,8-dimethylcoumarin (B1253793) series, research has shown that the core structure is essential for activity. researchgate.netnih.govnih.gov A notable example from this class is DRAinh-A250, which demonstrated an IC₅₀ of approximately 0.2 μM for the inhibition of SLC26A3-mediated anion exchange. jci.orgnih.govnih.gov Further optimization of this scaffold led to the development of compounds like DRAinh-A270, with an even lower IC₅₀ of around 35 nM. researchgate.netresearchgate.net The SAR for this class highlighted the necessity of methyl groups at positions C4 and C8, and an acetic acid moiety at C3. researchgate.net Modifications at the C7 position with various substituents have been extensively explored to enhance potency. researchgate.net
Similarly, acetamide-thioimidazoles were identified as another significant class of SLC26A3 inhibitors. google.comjci.orgnih.govescholarship.orgnih.gov Along with triazoleamides and thiazole-thiophenesulphonamides, these compounds represent some of the earliest identified inhibitor classes for this target. google.comescholarship.org
Discovery of Thiazolo-Pyrimidin-5-ones and Benzofurans
Subsequent screening of an additional 50,000 new compounds and 1,740 chemical analogs of initial hits led to the discovery of five new classes of SLC26A3-selective inhibitors. researchgate.netnih.govresearchgate.netresearchgate.netnih.govescholarship.orgescholarship.orgscispace.com Among these, thiazolo-pyrimidin-5-ones and 3-carboxy-2-phenylbenzofurans emerged as particularly promising scaffolds. researchgate.netnih.govresearchgate.netresearchgate.netnih.govescholarship.orgescholarship.org These newer classes exhibited IC₅₀ values as low as 100 nM. researchgate.netnih.govresearchgate.netresearchgate.netnih.govescholarship.orgescholarship.org
A key finding for these two classes was their extracellular site of action, a significant departure from the intracellularly acting 4,8-dimethylcoumarins. nih.govresearchgate.netnih.govescholarship.orgescholarship.org This was determined through kinetic studies of washout and onset of action. nih.govresearchgate.netnih.govescholarship.orgescholarship.org The most potent compound from the thiazolo-pyrimidin-5-one class, 7-(2-chloro-phenoxymethyl)-3-phenyl-thiazolo[3,2-a]pyrimidin-5-one, demonstrated significant efficacy in preclinical models. researchgate.netnih.govresearchgate.netnih.gov For the benzofuran (B130515) class, structure-activity relationship studies involving 732 analogs led to the identification of a compound with an IC₅₀ of approximately 0.5 μM for the related pendrin transporter, while showing minimal activity against SLC26A3, highlighting the potential for achieving selectivity within the SLC26 family. nih.gov
Synthetic Modification and Optimization Strategies
The development of potent SLC26A3 inhibitors has heavily relied on synthetic modification and optimization of the initial hit compounds. For the 4,8-dimethylcoumarin class, a focused library of forty-three analogs was synthesized to explore the SAR further. nih.gov These efforts revealed that substitutions at the C7 position could significantly impact potency, with 3-iodo- and 3-trifluoromethyl- substitutions yielding compounds with IC₅₀ values of 40 nM and 25 nM, respectively. researchgate.net Another analog, 4k, featuring an 8-chlorocoumarin, showed a two-fold improvement in potency with an IC₅₀ of 25 nM compared to the original lead. rsc.org
The synthesis of thiazolo-pyrimidin-5-one and 3-carboxy-2-phenylbenzofuran inhibitors involved multi-step reaction sequences. nih.gov For instance, the synthesis of the most potent thiazolo-pyrimidin-5-one inhibitor involved the cyclo-condensation of 2-amino-4-phenylthiazole (B127512) with ethyl 4-chloroacetoacetate, followed by further modifications. nih.gov These synthetic efforts are guided by the goal of enhancing potency, selectivity, and pharmacokinetic properties.
Development of Luminally Acting Inhibitors with Controlled Systemic Exposure
A significant advancement in the field has been the development of luminally acting inhibitors with an extracellular site of action. nih.govresearchgate.netnih.govescholarship.orgescholarship.org This is a crucial feature for drugs targeting intestinal transporters like SLC26A3, as it offers the potential for non-absorbable therapies with minimal systemic side effects. nih.gov The thiazolo-pyrimidin-5-one and 3-carboxy-2-phenylbenzofuran classes of inhibitors have been identified as acting from the extracellular side. researchgate.netnih.govresearchgate.netresearchgate.netnih.govescholarship.orgescholarship.org
The development of such compounds is a key strategy to improve the safety profile of potential therapeutics. By designing inhibitors that are not absorbed into the bloodstream, the risk of off-target effects in other organs is significantly reduced. nih.gov The orally administered thiazolo-pyrimidin-5-one inhibitor, 7-(2-chloro-phenoxymethyl)-3-phenyl-thiazolo[3,2-a]pyrimidin-5-one (3a), demonstrated this principle by showing efficacy in a mouse model of constipation. researchgate.netnih.govresearchgate.netnih.gov This supports the feasibility of developing non-absorbable drug candidates for conditions related to SLC26A3 function. nih.gov
Compound Data
| Compound Name | Chemical Class | Target(s) | IC₅₀ | Site of Action |
| SLC26A3-IN-1 | Not Specified | SLC26A3 | 340 nM medchemexpress.com | Not Specified |
| DRAinh-A250 | 4,8-Dimethylcoumarin | SLC26A3 | ~0.2 µM jci.orgnih.govnih.gov | Intracellular nih.govresearchgate.netnih.govescholarship.orgescholarship.org |
| DRAinh-A270 | 4,8-Dimethylcoumarin | SLC26A3 | ~35 nM researchgate.netresearchgate.net | Intracellular escholarship.org |
| 7-(2-chloro-phenoxymethyl)-3-phenyl-thiazolo[3,2-a]pyrimidin-5-one (3a) | Thiazolo-pyrimidin-5-one | SLC26A3 | ~100 nM researchgate.netnih.govresearchgate.netnih.gov | Extracellular nih.govresearchgate.netnih.govescholarship.orgescholarship.org |
| 4az (3-iodo- derivative of 4,8-dimethylcoumarin) | 4,8-Dimethylcoumarin | SLC26A3 | 40 nM researchgate.net | Not Specified |
| 4be (3-trifluoromethyl- derivative of 4,8-dimethylcoumarin) | 4,8-Dimethylcoumarin | SLC26A3 | 25 nM researchgate.net | Not Specified |
| 4k (8-chloro- derivative of 4,8-dimethylcoumarin) | 4,8-Dimethylcoumarin | SLC26A3 | 25 nM rsc.org | Not Specified |
| 1d (Benzofuran analog) | 3-carboxy-2-methylbenzofuran | Pendrin (SLC26A4) | ~0.5 µM nih.gov | Not Specified |
Broader Research Implications of Slc26a3 in 1 for Intestinal Pathophysiology
Role in Inflammatory Bowel Disease (IBD) Research Models
The expression and function of SLC26A3 are significantly diminished in patients with IBD and in animal models of colitis. nih.govresearchgate.net This has led to the investigation of SLC26A3's role in the pathogenesis of IBD, with inhibitors like SLC26A3-IN-1 serving as valuable research probes.
Research utilizing models of SLC26A3 deficiency, which the inhibitor this compound is designed to mimic, has demonstrated a critical role for this transporter in maintaining the integrity of the intestinal epithelial barrier. nih.gov Loss of SLC26A3 function is associated with increased colonic paracellular permeability. nih.gov This is accompanied by a significant reduction in the expression of key tight junction and adherens junction proteins, which are essential for maintaining a robust epithelial barrier. nih.gov
| Protein | Effect of SLC26A3 Deficiency | Reference |
| ZO-1 | Decreased expression | nih.gov |
| Occludin | Decreased expression | nih.gov |
| E-cadherin | Decreased expression | nih.gov |
These findings suggest that the inhibition of SLC26A3, for instance by this compound, could be used in research models to study the molecular mechanisms underlying barrier defects in IBD.
The inhibition of SLC26A3 has been shown to significantly alter the composition and function of the gut microbiota. nih.gov In research models with deficient SLC26A3, a state of dysbiosis is observed, characterized by a reduction in microbial diversity. nih.gov This altered microbial community may contribute to the increased susceptibility to inflammation seen in these models.
A reciprocal regulatory relationship exists between SLC26A3 and the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Studies have shown that increased levels of TNF-α, a key mediator in IBD, lead to a reduction in the expression of SLC26A3 in intestinal epithelial cells. nih.govnih.gov Conversely, the deficiency of SLC26A3 can lead to an increased secretion of TNF-α, creating a feedback loop that may exacerbate intestinal inflammation. nih.gov The use of SLC26A3 inhibitors like this compound in research can help to further elucidate the signaling pathways, such as the NF-κB pathway, that are involved in this reciprocal regulation. nih.gov
Influence on Gut Microbiota Composition and Function in Deficient States
Contributions to Understanding Acid-Base Homeostasis in the Intestine
SLC26A3 plays a pivotal role in maintaining acid-base homeostasis in the intestine through its function as a Cl⁻/HCO₃⁻ exchanger. patsnap.comphysiology.org The inhibition of SLC26A3 with compounds like this compound provides a method to study the consequences of disrupted bicarbonate secretion into the intestinal lumen. The activity of the human SLC26A3 Cl⁻/HCO₃⁻ exchange is sensitive to intracellular pH, being inhibited by acidic conditions. physiology.org Research using inhibitors can clarify the coupling between Na⁺/H⁺ exchangers and Cl⁻/HCO₃⁻ exchangers in regulating intestinal pH. physiology.org Pharmacological blockade of SLC26A3 in mouse models has been shown to reduce the alkalinization of the luminal fluid in the distal colon, confirming its role in bicarbonate secretion. nih.govnih.gov
Research into Potential Modulatory Effects on Other Biological Systems (e.g., male reproductive tract in research models)
Beyond the intestine, SLC26A3 is also expressed in other tissues, including the male reproductive tract. escholarship.orgnih.govresearchgate.net Research in animal models has revealed that SLC26A3 is present in the epithelial cells of the vas deferens and in sperm heads. nih.gov While direct studies using this compound in this context are limited, research on the expression of the SLC26A3 protein suggests its involvement in the regulation of the luminal environment of the male reproductive tract. nih.govresearchgate.net Studies in porcine models have shown the presence of SLC26A3 immunoreactivity in the apical region of the vas deferens epithelium, suggesting a role in ion transport that could be investigated using specific inhibitors. nih.gov
Future Research Directions and Unanswered Questions
Elucidating Complex Regulatory Networks Involving SLC26A3
The SLC26A3 protein, also known as Downregulated in Adenoma (DRA), is a crucial player in intestinal chloride and bicarbonate exchange, processes vital for maintaining electrolyte and pH balance in the gut. patsnap.com Its dysregulation is implicated in various gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease (IBD). patsnap.comnih.gov Future research should focus on unraveling the intricate regulatory networks that govern SLC26A3 function.
Key areas of investigation include:
Protein-Protein Interactions: SLC26A3 is known to interact with other proteins, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the Na+/H+ exchanger 3 (NHE3), to form functional complexes. nih.govfrontiersin.orgfrontiersin.orgphysiology.org Studies have shown that these interactions are critical for the coordinated regulation of ion transport. nih.govfrontiersin.org For instance, a feedback loop involving SLC26A3/NHERF2-IκB/NF-κB/p65 has been identified, which influences the prognosis of colorectal cancer. nih.gov Further research using techniques like co-immunoprecipitation and proximity-ligation assays can identify novel binding partners and elucidate how these interactions modulate SLC26A3 activity.
Signaling Pathways: Various signaling pathways, including those mediated by cytokines and growth factors, are known to regulate SLC26A3 expression and function. nih.gov For example, the NF-κB signaling pathway is modulated by SLC26A3 in colorectal cancer. nih.gov Probiotics like Bifidobacterium have been shown to upregulate SLC26A3 function and expression through the ERK1/2 signaling pathway. physiology.org Investigating how SLC26A3-IN-1 affects these pathways can provide insights into the broader physiological and pathophysiological roles of SLC26A3.
Transcriptional and Post-Translational Regulation: The expression of the SLC26A3 gene is controlled by various transcription factors. nih.gov Additionally, post-translational modifications like phosphorylation and ubiquitination can alter the protein's stability and activity. nih.gov Future studies should explore how this compound might influence these regulatory mechanisms.
Identification of Additional this compound Analogs with Enhanced Specificity or Novel Mechanisms
While this compound has demonstrated promising inhibitory activity, the development of analogs with improved properties is a crucial next step. medchemexpress.cn High-throughput screening of large chemical libraries has been a successful strategy for identifying initial SLC26A3 inhibitors. jci.orgnih.govnih.gov
Future research in this area should aim to:
Enhance Specificity: Develop analogs that exhibit even greater selectivity for SLC26A3 over other members of the SLC26 family, such as SLC26A4 (pendrin) and SLC26A6 (PAT-1), to minimize off-target effects. jci.orgnih.gov This is particularly important as these transporters have distinct physiological roles. jci.orgnih.gov
Discover Novel Mechanisms of Action: SLC26A3 inhibitors can act via different mechanisms, such as competitive or non-competitive inhibition. patsnap.com Some inhibitors have been found to act from the cytoplasmic surface, while others have an extracellular site of action. escholarship.orgresearchgate.net The identification of inhibitors with novel mechanisms, such as those that are non-absorbable and act luminally, could offer therapeutic advantages by minimizing systemic exposure. escholarship.orgresearchgate.net
Improve Pharmacokinetic Properties: Synthesize analogs with optimized absorption, distribution, metabolism, and excretion (ADME) profiles to enhance their potential as therapeutic agents.
A study screening 50,000 new compounds and 1740 chemical analogs led to the discovery of five new classes of selective SLC26A3 inhibitors with IC50 values as low as 100 nM. escholarship.orgresearchgate.net These classes include 1,3-dioxoisoindoline-amides, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamides, thiazolo-pyrimidin-5-ones, 3-carboxy-2-phenylbenzofurans, and benzoxazin-4-ones. escholarship.orgresearchgate.net Kinetic studies revealed an extracellular site of action for the thiazolo-pyrimidin-5-one and 3-carboxy-2-phenylbenzofuran inhibitors. escholarship.orgresearchgate.net
Application of Advanced Preclinical Models (e.g., organoids, patient-derived xenografts)
To better predict the clinical efficacy of this compound and its analogs, it is essential to move beyond traditional cell-based assays and utilize more physiologically relevant preclinical models. crownbio.com
Organoids: Intestinal organoids, which are three-dimensional structures derived from stem cells that mimic the architecture and function of the native intestine, provide a powerful platform for studying ion transport and disease modeling. biorxiv.org The use of CRISPR/Cas9 technology in organoids can help to understand the function of specific gene variants. nih.govresearchgate.net
Patient-Derived Xenografts (PDX): For cancer-related research, PDX models, where patient tumor tissue is implanted into immunodeficient mice, can offer valuable insights into how SLC26A3 inhibitors affect tumor growth and the tumor microenvironment in a more patient-relevant context. crownbio.com
These advanced models will be instrumental in validating the therapeutic potential of SLC26A3 inhibitors for conditions like constipation and hyperoxaluria. jci.orgnih.gov
Exploration of this compound as a Research Tool for Ion Transport Studies
Beyond its therapeutic potential, this compound serves as a valuable research tool for dissecting the fundamental mechanisms of intestinal ion transport. jci.orgnih.gov Its ability to specifically block SLC26A3 allows researchers to:
Isolate the Contribution of SLC26A3: In complex biological systems, this compound can be used to pharmacologically distinguish the activity of SLC26A3 from that of other anion exchangers. jci.org
Investigate Regional Differences in Intestinal Transport: Studies using SLC26A3 inhibitors have provided pharmacological evidence for the differential roles of SLC26A3 and SLC26A6 in the colon and small intestine, respectively. jci.orgresearchgate.net
Study Disease Pathophysiology: The inhibitor can be used in various disease models, such as those for cystic fibrosis-related constipation or congenital chloride diarrhea, to better understand the role of SLC26A3 in these conditions. jci.orgnih.gov
The development of specific inhibitors like this compound is a significant advancement for the field of intestinal physiology and pharmacology. frontiersin.org
Q & A
Q. What is the molecular mechanism of SLC26A3-IN-1, and how does it inhibit SLC26A3 activity?
this compound selectively inhibits the SLC26A3 transporter, which mediates chloride, bicarbonate, sulfate, and oxalate exchange. Mechanistically, it binds to the extracellular or transmembrane domains of SLC26A3, disrupting anion transport. In vitro studies demonstrate 87% inhibition at specified concentrations, validated via chloride flux assays using HEK293 cells overexpressing SLC26A3 . To confirm mechanism, researchers should employ electrophysiological patch-clamp assays or radiolabeled anion uptake studies, coupled with mutagenesis to identify binding residues.
Q. What experimental models are recommended for initial validation of this compound efficacy?
Use polarized epithelial cell lines (e.g., Caco-2 or T84) to model intestinal chloride transport, as SLC26A3 is critical in intestinal anion absorption. Measure short-circuit current (Isc) using Ussing chambers to quantify chloride flux. Include negative controls (e.g., SLC26A3-knockout cells) and positive controls (e.g., CFTR inhibitors) to validate specificity. Replicate experiments across ≥3 biological replicates to account for cell-line variability .
Q. How should researchers design dose-response experiments for this compound?
Perform dose-response curves using a logarithmic concentration range (e.g., 1 nM–100 µM). Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model). Ensure normalization to vehicle-treated controls. Include a Hill slope parameter to assess cooperativity. Validate results with orthogonal methods, such as fluorescent anion sensors (e.g., SPQ for chloride) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported this compound inhibition rates across studies?
Contradictions in inhibition rates (e.g., 87% vs. lower efficacy in other studies) may arise from differences in assay conditions (e.g., pH, temperature) or cell models. Conduct a meta-analysis of published protocols, focusing on variables like anion concentrations (Cl⁻ vs. HCO₃⁻), buffer composition, and expression systems. Use multivariate regression to identify confounding factors . Replicate key studies under standardized conditions, reporting raw data and effect sizes for transparency .
Q. What strategies optimize this compound’s selectivity over related SLC transporters (e.g., SLC26A6)?
To assess selectivity, screen this compound against SLC26A6 and other SLC family members using competitive inhibition assays. Employ CRISPR-engineered cell lines lacking individual transporters. Use computational docking to compare binding affinities across SLC26 homologs. Validate findings with kinetic analyses (e.g., Ki values) and in situ hybridization to confirm target expression in tissue models .
Q. How should researchers integrate transcriptomic/proteomic data to study this compound’s downstream effects?
Combine RNA-seq and LC-MS/MS proteomics to identify pathways modulated by SLC26A3 inhibition. Focus on ion homeostasis, pH regulation, and metabolic enzymes (e.g., carbonic anhydrases). Use gene set enrichment analysis (GSEA) to prioritize pathways. Cross-reference with clinical datasets (e.g., Cl⁻-losing diarrhea cohorts) to identify translational biomarkers .
Methodological Guidance
Q. What statistical approaches are critical for analyzing this compound’s in vitro and in vivo data?
- In vitro: Use mixed-effects models to account for plate-to-plate variability. Apply false discovery rate (FDR) correction for high-throughput screens.
- In vivo: For animal models (e.g., Slc26a3⁻/⁻ mice), employ repeated-measures ANOVA to track longitudinal changes in electrolyte balance. Report Cohen’s d for effect sizes.
- Meta-analysis: Follow PRISMA guidelines to synthesize data from multiple studies, assessing heterogeneity via I² statistics .
Q. How can researchers ensure reproducibility when testing this compound in different laboratories?
Adopt the following measures:
- Standardized protocols: Publish detailed methods in open-access repositories (e.g., Protocols.io ).
- Reagent validation: Use lot-tracking for this compound and cell lines (e.g., STR profiling).
- Blinded analysis: Implement blinding during data collection and analysis phases.
- Data sharing: Deposit raw datasets in FAIR-compliant repositories (e.g., Zenodo) .
Data Presentation and Reporting
Q. What are best practices for visualizing this compound’s pharmacological data?
- Dose-response curves: Plot log[concentration] vs. normalized response with 95% confidence intervals.
- Heatmaps: Use hierarchical clustering to show transcriptomic changes across treatment groups.
- Tables: Include IC50/EC50 values with 95% CIs, Hill slopes, and sample sizes.
- Supplemental data: Provide raw electrophysiology traces or chromatograms for critical experiments .
Q. How should researchers address ethical considerations in this compound studies?
For animal research, adhere to ARRIVE 2.0 guidelines. For human-derived cells, obtain IRB approval and document informed consent. Disclose conflicts of interest (e.g., funding sources) and comply with chemical safety regulations (e.g., OSHA guidelines for inhibitor handling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
